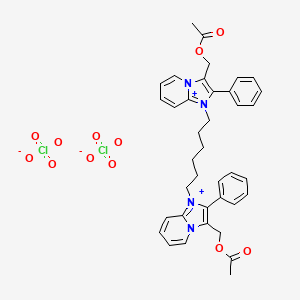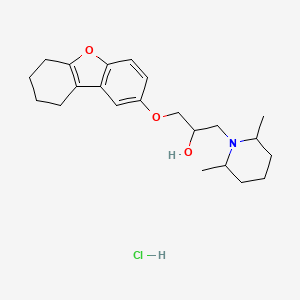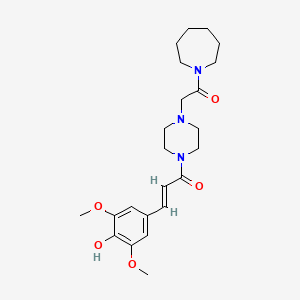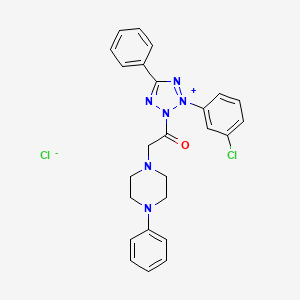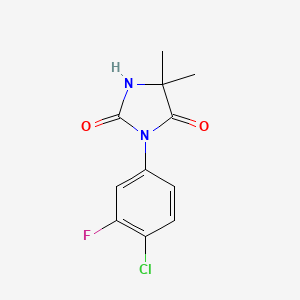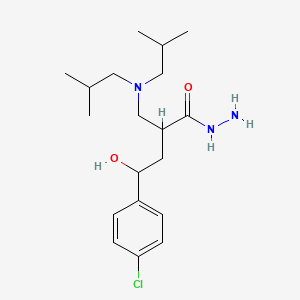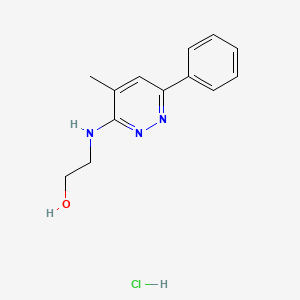
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl and phenyl groups, and an ethanol moiety. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
科学的研究の応用
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are crucial for its therapeutic and research applications .
類似化合物との比較
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride can be compared with other similar compounds, such as:
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various applications in research and industry.
特性
CAS番号 |
86112-10-9 |
|---|---|
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC名 |
2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)14-7-8-17;/h2-6,9,17H,7-8H2,1H3,(H,14,16);1H |
InChIキー |
FPUZEDPAPUSJLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCO)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


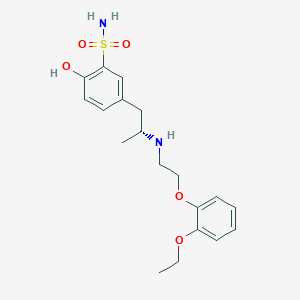

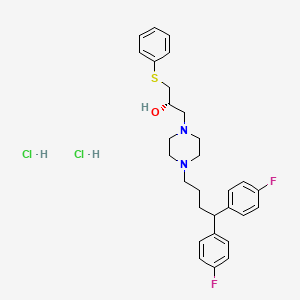
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)




